

Application Notes and Protocols for AAV-Mediated PSAM Delivery

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Compound of Interest

Compound Name: PSEM 308 hydrochloride

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Harnessing Chemogenetics: AAV Vector-Mediated Delivery of PSAM for Precise Neuronal Inhibition with PSEM 308

This document provides detailed application notes and protocols for the design, production, and validation of Adeno-Associated Virus (AAV) vectors for the delivery of the Pharmacologically Selective Actuator Module (PSAM), specifically the inhibitory PSAM4-GlyR, and its activation by the Pharmacologically Selective Effector Molecule (PSEM) 308.

Introduction to the PSAM/PSEM System

The PSAM/PSEM system is a powerful chemogenetic tool for controlling neuronal activity. It consists of an engineered ligand-gated ion channel (PSAM) that is insensitive to endogenous ligands but can be selectively activated by an otherwise biologically inert small molecule (PSEM).[1][2] This system offers precise temporal and spatial control of neuronal populations.

- **PSAM4-GlyR:** An inhibitory PSAM created by fusing a mutated ligand-binding domain of the $\alpha 7$ nicotinic acetylcholine receptor to the chloride-permeable pore of the glycine receptor.[3] Activation of PSAM4-GlyR leads to chloride influx, hyperpolarization, and subsequent inhibition of neuronal firing.

- PSEM 308: A specific agonist for the PSAM L141F-GlyR and PSAM L141F, Y115F-5-HT3 chimeric ion channels.[4][5][6][7][8] It is a brain-penetrant compound used to activate the PSAM receptors in vivo.

Data Presentation

Quantitative Data Summary

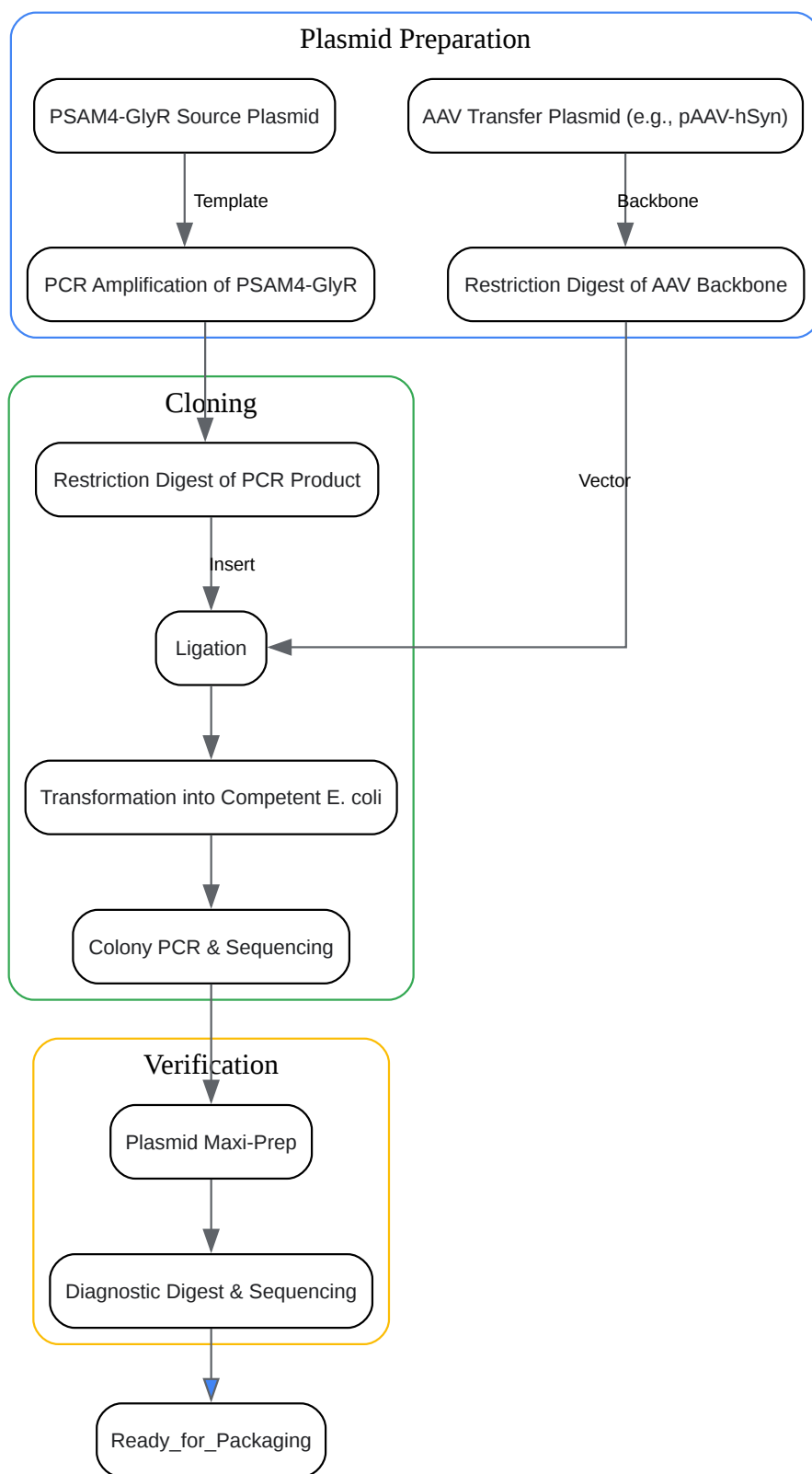
Parameter	Value	Reference
PSEM 308		
Molecular Weight	303.83 g/mol	[4][6][7][8]
Recommended In Vivo Dose (mice)	≤ 5 mg/kg	[4][7][8]
Solubility	Soluble to 20 mM in DMSO and ethanol (with gentle warming)	[4][6][7][8]
PSEM 89S (a related agonist for PSAM L141F-GlyR)		
EC50 for PSAM L141F-GlyR	3.4 μM	
AAV Production		
Typical AAV Titer Yield (HEK293T)	≥1 x 10 ¹² vg/dish	[9]
In Vivo Neuronal Inhibition		
Onset of Action	Dependent on route of administration and ligand pharmacokinetics	[10]
Duration of Action	Can persist for several hours	[10]

Experimental Protocols

AAV Vector Design and Cloning

This protocol describes the cloning of the PSAM4-GlyR sequence into a neuron-specific AAV transfer plasmid.

Workflow for AAV Vector Cloning



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Caption: AAV vector cloning workflow.

Materials:

- PSAM4-GlyR source plasmid (e.g., available from Addgene)[[11](#)]
- AAV transfer plasmid with a neuron-specific promoter (e.g., pAAV-hSyn)
- High-fidelity DNA polymerase
- Restriction enzymes (e.g., NheI and NotI, check plasmid maps for compatible sites)[[11](#)]
- T4 DNA ligase
- Competent E. coli (e.g., DH5α)
- LB agar plates with appropriate antibiotic
- Plasmid purification kits

Protocol:

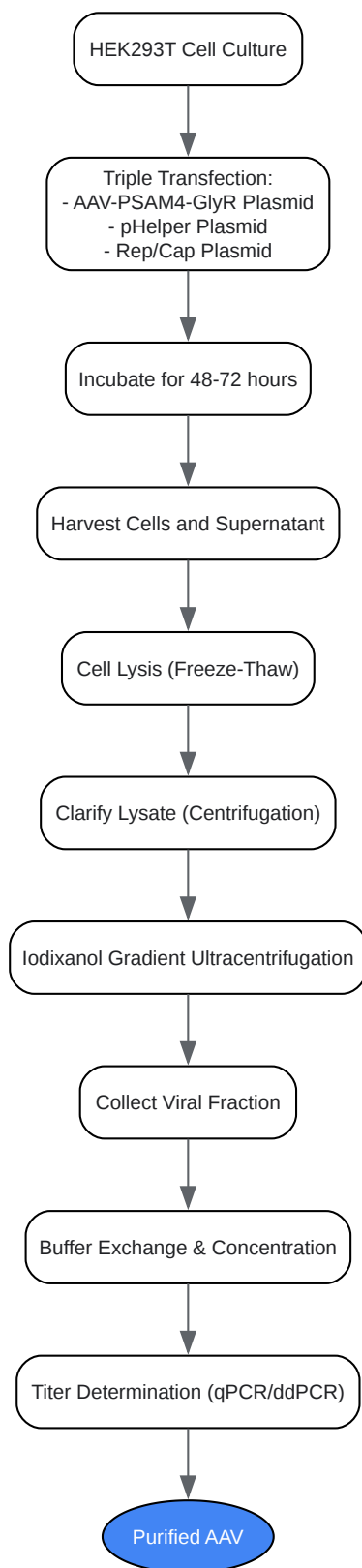
- **PCR Amplification:** Amplify the PSAM4-GlyR coding sequence from the source plasmid using high-fidelity DNA polymerase. Design primers to add desired restriction sites to the ends of the amplicon.
- **Restriction Digest:** Digest both the PCR product and the AAV transfer plasmid with the selected restriction enzymes.
- **Gel Purification:** Purify the digested PCR product and the linearized AAV vector from an agarose gel.
- **Ligation:** Ligate the purified PSAM4-GlyR insert into the digested AAV vector using T4 DNA ligase.
- **Transformation:** Transform the ligation reaction into competent E. coli and plate on selective LB agar plates.
- **Colony Screening:** Screen E. coli colonies by colony PCR and sequence the plasmid from positive colonies to confirm the correct insertion and sequence of PSAM4-GlyR.

- Plasmid Purification: Perform a large-scale plasmid purification (maxiprep) of the confirmed clone to obtain a high concentration of the AAV transfer plasmid.[\[12\]](#)

AAV Production and Purification

This protocol outlines the production of AAV particles in HEK293T cells and their purification using an iodixanol gradient.

Workflow for AAV Production and Purification



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Caption: AAV production and purification workflow.

Materials:

- HEK293T cells
- AAV-PSAM4-GlyR transfer plasmid
- pHelper plasmid
- AAV Rep/Cap plasmid (for the desired serotype, e.g., AAV5)
- Transfection reagent (e.g., PEI)
- DMEM with 10% FBS
- Iodixanol (OptiPrep™)
- Ultracentrifuge and appropriate rotor

Protocol:

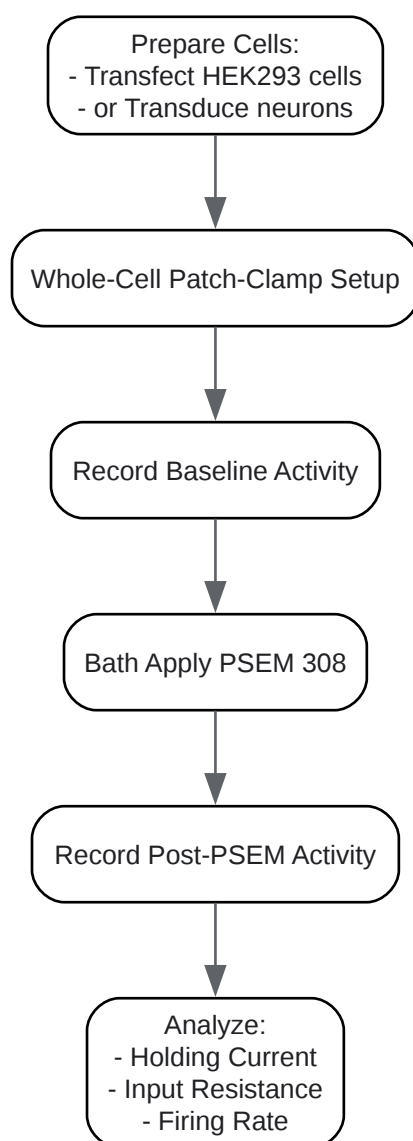
- Cell Seeding: Seed HEK293T cells in 15 cm dishes to be 70-80% confluent on the day of transfection.
- Triple Transfection: Co-transfect the cells with the AAV-PSAM4-GlyR transfer plasmid, pHelper plasmid, and Rep/Cap plasmid using a 1:1:1 molar ratio.[\[13\]](#)
- Incubation: Incubate the cells for 48-72 hours.
- Harvesting: Harvest the cells and the supernatant.
- Cell Lysis: Lyse the cell pellet using three freeze-thaw cycles.
- Purification: Purify the AAV particles from the cell lysate and supernatant using an iodixanol step-gradient ultracentrifugation. This method separates viral particles from empty capsids and other cellular debris.
- Buffer Exchange and Concentration: Perform buffer exchange and concentrate the purified virus using an appropriate centrifugal filter unit.

- Titer Determination: Determine the viral genome titer using quantitative PCR (qPCR) or droplet digital PCR (ddPCR).^[14]

In Vitro Validation: Patch-Clamp Electrophysiology

This protocol describes the validation of PSAM4-GlyR function in cultured cells or acute brain slices.

Workflow for In Vitro Validation



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Caption: In vitro validation workflow.

Materials:

- Cultured cells (e.g., HEK293T or primary neurons) expressing AAV-PSAM4-GlyR
- Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
- Artificial cerebrospinal fluid (aCSF)
- Intracellular solution for patch pipette
- PSEM 308

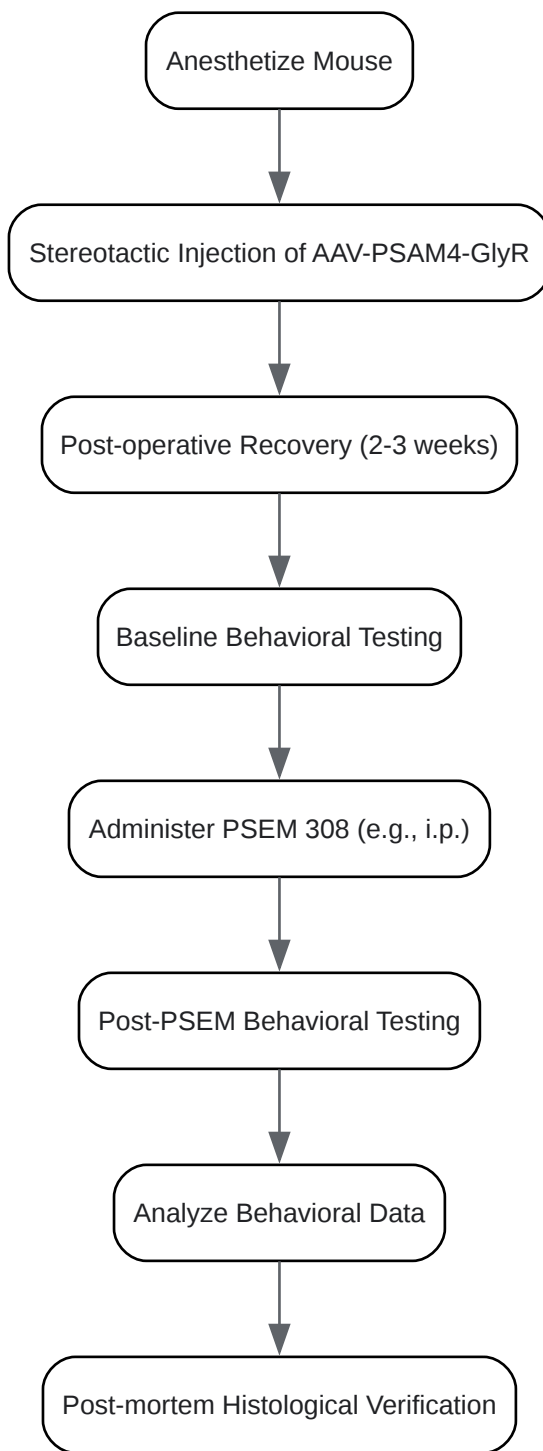
Protocol:

- **Cell Preparation:** Transfect HEK293 cells or transduce primary neurons with the AAV-PSAM4-GlyR vector.
- **Patch-Clamp Recording:** Obtain whole-cell patch-clamp recordings from fluorescently-labeled (if applicable) cells.[\[15\]](#)[\[16\]](#)
- **Baseline Measurement:** Record baseline membrane properties, including resting membrane potential, input resistance, and firing rate in response to current injections.[\[1\]](#)[\[2\]](#)[\[17\]](#)
- **PSEM 308 Application:** Bath apply PSEM 308 at a concentration of 1-10 μ M.
- **Post-Application Measurement:** Re-measure membrane properties and firing rate in the presence of PSEM 308.
- **Data Analysis:** Analyze the data to confirm the inhibitory effect of PSEM 308. Expect to see a decrease in input resistance, an outward shift in holding current (in voltage-clamp), and a reduction in action potential firing in response to depolarizing current injections (in current-clamp).[\[1\]](#)[\[2\]](#)[\[17\]](#)

In Vivo Delivery and Validation

This protocol details the stereotactic injection of AAV-PSAM4-GlyR into a specific brain region of a mouse and subsequent behavioral testing.

Workflow for In Vivo Validation

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Caption: In vivo validation workflow.

Materials:

- Adult mouse
- Anesthesia (e.g., isoflurane)
- Stereotactic frame
- Nanoliter injection system
- Purified AAV-PSAM4-GlyR
- PSEM 308
- Behavioral testing apparatus (e.g., open field arena)

Protocol:

- Stereotactic Injection: Anesthetize the mouse and secure it in a stereotactic frame. Inject the AAV-PSAM4-GlyR vector into the target brain region using a nanoliter injection system.
- Recovery: Allow 2-3 weeks for viral expression and recovery from surgery.
- Behavioral Testing (Open Field Test):
 - Habituate the mouse to the testing room.
 - Administer PSEM 308 (e.g., 5 mg/kg, i.p.) or vehicle.
 - After a 20-30 minute waiting period, place the mouse in the center of the open field arena.
 - Record the mouse's activity for 10-20 minutes using an automated tracking system.[\[1\]](#)[\[18\]](#)
[\[19\]](#)
 - Analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency. Inhibition of anxiogenic brain regions is expected to increase the time spent in the center of the arena.[\[20\]](#)

- **Histological Verification:** After behavioral testing, perfuse the animal and collect the brain tissue. Perform immunohistochemistry to confirm the expression of the AAV-delivered construct in the target region.

Safety and Off-Target Considerations

While PSEM 308 is designed to be specific for the engineered PSAM receptor, it is crucial to include appropriate controls in all experiments. Behavioral inhibition has been noted at doses above 5 mg/kg.[18] It is recommended to perform dose-response curves and to test the effect of PSEM 308 in animals that have not been injected with the AAV-PSAM vector to control for any potential off-target effects of the ligand.[21]

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